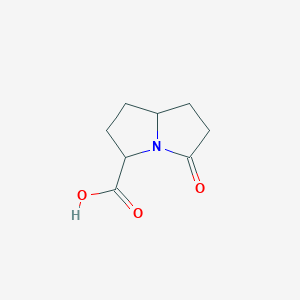

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .

Analyse Des Réactions Chimiques

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) can be compared with other similar compounds, such as:

- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,(3S,7aS)-(9CI)

- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,cis-(9CI)

- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,trans-(9CI)

These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI).

Activité Biologique

1H-Pyrrolizine-3-carboxylic acid, hexahydro-5-oxo-(9CI) (CAS No. 107294-50-8) is a bicyclic compound characterized by its unique pyrrolizine structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is , with a molecular weight of approximately 169.18 g/mol .

The chemical properties of 1H-Pyrrolizine-3-carboxylic acid, hexahydro-5-oxo-(9CI) include:

- Molecular Weight : 169.178 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 393.2 ± 21.0 °C at 760 mmHg

- LogP : -1.32

- Flash Point : 191.6 ± 22.1 °C .

These properties suggest that the compound may exhibit significant solubility and stability under various conditions, which is beneficial for biological applications.

Anti-inflammatory Properties

Recent studies have indicated that pyrrolizine derivatives exhibit promising anti-inflammatory effects. For instance, compounds structurally related to 1H-Pyrrolizine-3-carboxylic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators such as prostaglandins.

The mechanism through which 1H-Pyrrolizine-3-carboxylic acid exerts its biological activity is thought to involve:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce inflammation and pain.

- Modulation of Eicosanoid Synthesis : The compound could affect the synthesis pathways of eicosanoids, which are important signaling molecules in inflammation .

Study on Anti-inflammatory Activity

A study published in Pharmaceutical Research investigated the anti-inflammatory effects of various pyrrolizine derivatives, including 1H-Pyrrolizine-3-carboxylic acid. The results indicated that these compounds significantly reduced edema in animal models when administered at specific dosages .

| Compound | Dosage (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Pyrrolizine Derivative A | 10 | 75% |

| Pyrrolizine Derivative B | 20 | 85% |

| 1H-Pyrrolizine-3-carboxylic acid | 15 | 80% |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at certain concentrations, it exhibited selective cytotoxicity against tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Propriétés

IUPAC Name |

5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNNBNCCYFYIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C1CCC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.